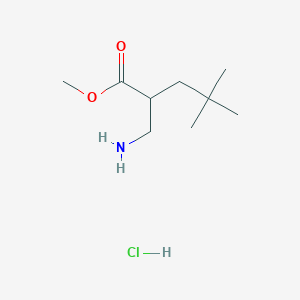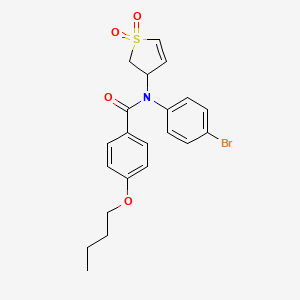
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22BrNO4S and its molecular weight is 464.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar benzamide compounds often involves copper-catalyzed intramolecular cyclization processes, producing various amides in good yields under mild conditions (Wang et al., 2008). Another synthesis method starts from commercially available raw materials with key steps like ring closing reaction, reduction reaction, and acylation, achieving over 30% overall yields (H. Bin, 2015).
- Characterization Techniques : Compounds similar to N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide are characterized using techniques like NMR, mass spectrometry, and elemental analysis. These characterization methods provide detailed insights into the structure and properties of the synthesized compounds (S. Saeed et al., 2010).
Potential Biological Applications
- Antipathogenic Activity : Some benzamide derivatives demonstrate significant antipathogenic activities, particularly against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- Inhibition of Alkaline Phosphatase : Benzamide derivatives have shown potential in binding nucleotide protein targets by inhibiting human recombinant alkaline phosphatase, indicating their significance in medicinal chemistry (A. Saeed et al., 2015).
Molecular Structure and Properties
- X-ray Structure Analysis : X-ray diffraction data is often used to determine the crystal structure of benzamide derivatives. This provides valuable information on the molecular arrangement and interactions within the crystal, offering insights into their potential applications in various fields (Fun et al., 2012).
Other Relevant Studies
- Catalytic Activity : Some benzamide derivatives have been studied for their catalytic properties, such as in the oxidation of alcohols, suggesting potential applications in chemical synthesis and industrial processes (Jhaumeer-Laulloo et al., 2004).
- Anticancer Evaluation : The design and synthesis of benzamide derivatives for anticancer evaluation indicate their potential role in developing new therapeutic agents. Such studies often involve testing against various cancer cell lines to assess their efficacy (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCXFQHXLSEKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
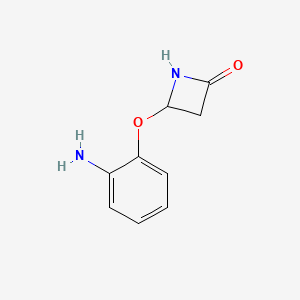
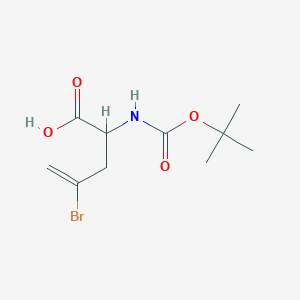
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)

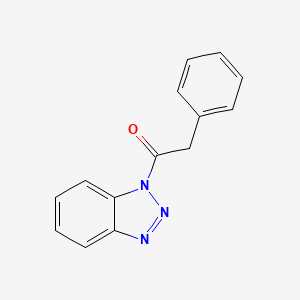

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)
![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)
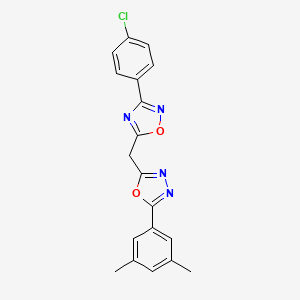
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

